6-chloro-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine
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Overview
Description
5-[({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1-phenyl-1H-1,2,3,4-tetrazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1-phenyl-1H-1,2,3,4-tetrazole typically involves multiple steps. One common method starts with the preparation of 6-chloroimidazo[1,2-a]pyridine, which is then reacted with a suitable thiol to introduce the sulfanyl group. The final step involves the formation of the tetrazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-[({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1-phenyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chloro group in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-[({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1-phenyl-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 5-[({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1-phenyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The pathways involved can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: This compound shares the imidazo[1,2-a]pyridine core but differs in its functional groups.
3-bromoimidazo[1,2-a]pyridine: Another similar compound with a bromine substituent instead of chlorine.
Uniqueness
5-[({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1-phenyl-1H-1,2,3,4-tetrazole is unique due to its combination of a sulfanyl group and a tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H11ClN6S |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-chloro-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11ClN6S/c16-11-6-7-14-17-12(9-21(14)8-11)10-23-15-18-19-20-22(15)13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
WASWAZWTEVZEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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